molecular formula C18H20ClN3O2 B5038447 N-(5-CHLOROPYRIDIN-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

N-(5-CHLOROPYRIDIN-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE

Cat. No.: B5038447
M. Wt: 345.8 g/mol
InChI Key: DBUDKEAFTCJSCZ-UHFFFAOYSA-N
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Description

N-(5-CHLOROPYRIDIN-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloropyridine moiety attached to a benzamide structure, which is further modified with an ethylbutanamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLOROPYRIDIN-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Amidation: The formation of the benzamide structure through the reaction of an appropriate amine with a benzoyl chloride derivative.

These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often employing advanced techniques such as automated reactors and in-line monitoring systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLOROPYRIDIN-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

N-(5-CHLOROPYRIDIN-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-CHLOROPYRIDIN-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(5-CHLOROPYRIDIN-2-YL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can be compared with other similar compounds, such as:

    N-(5-CHLOROPYRIDIN-2-YL)-3-(2-METHYLBUTANAMIDO)BENZAMIDE: Differing by the presence of a methyl group instead of an ethyl group.

    N-(5-CHLOROPYRIDIN-2-YL)-3-(2-ISOBUTANAMIDO)BENZAMIDE: Featuring an isobutyl group instead of an ethylbutanamide group.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-(2-ethylbutanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-3-12(4-2)17(23)21-15-7-5-6-13(10-15)18(24)22-16-9-8-14(19)11-20-16/h5-12H,3-4H2,1-2H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUDKEAFTCJSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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